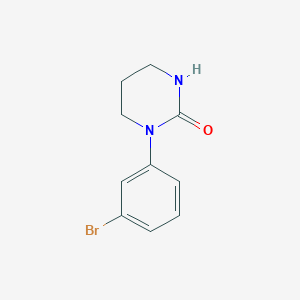
5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline
説明
5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline (abbreviated as TBP) is a chemical compound that belongs to the class of pyrazoline derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
科学的研究の応用
5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In material science, 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In environmental science, 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has been studied as a potential pollutant in water and soil.
作用機序
The mechanism of action of 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has also been shown to scavenge free radicals and protect against oxidative stress. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
The advantages of using 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline in lab experiments include its high yield, purity, and stability. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline is also relatively easy to synthesize and can be modified to generate analogs with improved properties. The limitations of using 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline in lab experiments include its potential toxicity and limited solubility in aqueous solutions. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline may also exhibit different activities in different cell types and under different experimental conditions.
将来の方向性
There are several future directions for the research on 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline. One direction is to further investigate the mechanism of action of 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline and its potential targets in various diseases. Another direction is to develop 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline-based drugs with improved efficacy and safety profiles. 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline can also be further modified to generate analogs with different properties, such as increased solubility and bioavailability. Finally, 5-(4-tert-Butylphenyl)-3-(4-tert-butylstyryl)-1-phenyl-2-pyrazoline can be used as a tool to study the role of oxidative stress and inflammation in various diseases.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(E)-2-(4-tert-butylphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2/c1-30(2,3)25-17-12-23(13-18-25)14-21-27-22-29(33(32-27)28-10-8-7-9-11-28)24-15-19-26(20-16-24)31(4,5)6/h7-21,29H,22H2,1-6H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWKWJJGNIAWJJ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152015-94-6 | |
| Record name | 1H-Pyrazole,5-[4-(1,1-dimethylethyl)phenyl]-3-[2-[4-(1,1-dimethylethyl)phenyl]ethenyl]-4,5-dihydro-1-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{Spiro[2.3]hexan-1-yl}methanol](/img/structure/B3242432.png)



![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3242457.png)

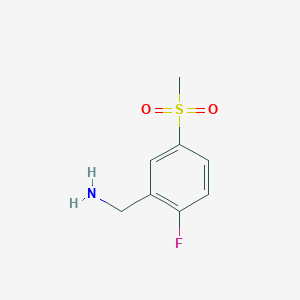

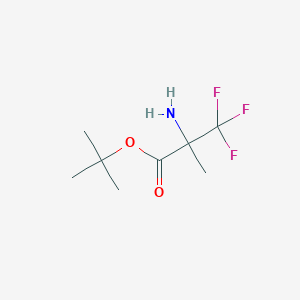
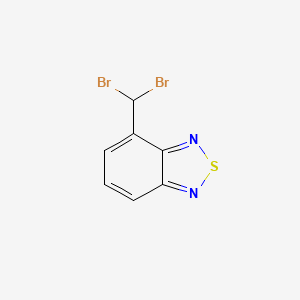
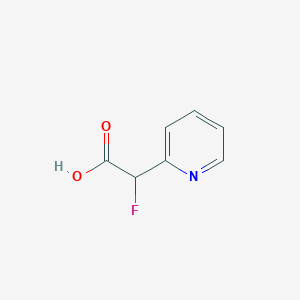

![6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine](/img/structure/B3242508.png)
